(2,5-dioxopyrrolidin-1-yl) (2R)-2-(benzyloxycarbonylamino)-3-(1H-indol-3-yl)propanoate
Description
This compound is an activated ester derivative of tryptophan, featuring three critical functional groups:
- Benzyloxycarbonyl (Z) group: Protects the α-amino group, providing stability under acidic conditions while being cleavable via hydrogenolysis .
- 2,5-Dioxopyrrolidin-1-yl (NHS) ester: Enhances reactivity in amide bond formation, commonly used in peptide synthesis.
The compound’s stereochemistry (2R configuration) ensures compatibility with natural L-amino acids in peptide chains. Its primary application lies in solid-phase peptide synthesis (SPPS), where it facilitates efficient coupling under mild conditions .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O6/c27-20-10-11-21(28)26(20)32-22(29)19(12-16-13-24-18-9-5-4-8-17(16)18)25-23(30)31-14-15-6-2-1-3-7-15/h1-9,13,19,24H,10-12,14H2,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLMKYGHASWACNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Materials and Reagents
| Reagent/Material | Role | Typical Amount/Ratio |
|---|---|---|
| Cbz-tryptophan (Cbz-Trp-OH) | Starting protected amino acid | 1 equiv |
| N-Hydroxysuccinimide (NHS) | Esterification agent | 1.1–1.2 equiv |
| Dicyclohexylcarbodiimide (DCC) or DIC | Coupling reagent | 1.1–1.2 equiv |
| Anhydrous dichloromethane (DCM) or DMF | Solvent | Sufficient to dissolve reagents |
| Inert gas (N2 or Ar) | Atmosphere | Used to exclude moisture and oxygen |
Procedure
Dissolution : Dissolve Cbz-tryptophan in anhydrous DCM or DMF under inert atmosphere at 0 °C.
Addition of NHS : Add N-hydroxysuccinimide to the stirred solution.
Addition of Coupling Reagent : Slowly add DCC (or DIC) to the mixture while maintaining the temperature at 0 °C.
Stirring : Allow the reaction mixture to stir at 0 °C for 1–2 hours, then gradually warm to room temperature and stir for an additional 12–24 hours.
Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.
Filtration : Filter off the dicyclohexylurea (DCU) precipitate formed during the reaction.
Work-up : Wash the filtrate with aqueous solutions (e.g., saturated sodium bicarbonate, water, brine) to remove impurities.
Drying : Dry the organic layer over anhydrous sodium sulfate.
Concentration : Concentrate the organic layer under reduced pressure.
Purification : Purify the crude product by recrystallization or column chromatography using silica gel with appropriate eluents (e.g., ethyl acetate/hexane mixtures).
Reaction Scheme
$$
\text{Cbz-Trp-OH} + \text{NHS} + \text{DCC} \rightarrow \text{Cbz-Trp-OSu} + \text{DCU}
$$
Where Cbz-Trp-OSu is the this compound.
Research Findings and Optimization
Yield and Purity
Typical yields reported for NHS ester formation of Cbz-protected amino acids range from 70% to 90% under optimized conditions.
Purity is generally >95% after purification, confirmed by HPLC and NMR spectroscopy.
Reaction Parameters Impact
| Parameter | Effect on Reaction |
|---|---|
| Temperature | Lower temperatures reduce side reactions; room temperature needed for completion |
| Solvent | DCM preferred for ease of removal; DMF used for solubility |
| Coupling Reagent | DCC produces DCU precipitate, facilitating removal; DIC is more soluble but harder to remove |
| Molar Ratios | Slight excess of NHS and coupling reagent drives reaction to completion |
| Reaction Time | 12–24 hours optimal for full conversion |
Side Reactions and Mitigation
Formation of N-acylurea byproducts can occur if reaction is prolonged or at elevated temperatures.
Use of freshly distilled solvents and inert atmosphere minimizes hydrolysis and decomposition.
Comparative Analysis with Related Compounds
| Compound | Preparation Method Similarities | Differences |
|---|---|---|
| (2,5-Dioxopyrrolidin-1-yl) 3-phenyl-2-(Cbz-amino)propanoate (Cbz-Phe-OSu) | Same NHS esterification using DCC/NHS in DCM | Different amino acid side chain (phenyl vs indolyl) |
| (R)-2,5-Dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-3-methylbutanoate (Cbz-Val-OSu) | Similar carbodiimide-mediated NHS ester formation | Branched aliphatic side chain, may affect solubility |
Summary Table of Preparation Conditions
| Step | Conditions/Notes |
|---|---|
| Starting Material | Cbz-tryptophan (Cbz-Trp-OH), pure form |
| Solvent | Anhydrous DCM or DMF |
| Esterification Agent | N-Hydroxysuccinimide (NHS), 1.1 equiv |
| Coupling Reagent | Dicyclohexylcarbodiimide (DCC), 1.1 equiv |
| Temperature | 0 °C initially, then room temperature |
| Time | 12–24 hours |
| Purification | Filtration of DCU, aqueous washes, chromatography or recrystallization |
| Yield | 70–90% |
| Purity | >95% by HPLC and NMR |
Chemical Reactions Analysis
Reactivity of the NHS Ester
The 2,5-dioxopyrrolidin-1-yl (NHS) ester is a highly reactive electrophile that undergoes nucleophilic substitution with amines, thiols, and hydroxyl groups under mild conditions. This forms stable amide, thioester, or ester bonds, respectively, with release of the NHS leaving group.
Example : Reaction with lysine residues in peptides/proteins under physiological conditions forms covalent conjugates .
Benzyloxycarbonyl (Z) Group Chemistry
The Z-group serves as a transient amine protector. It is cleaved via hydrogenolysis or acidolysis, enabling selective deprotection in multi-step syntheses.
| Reaction Type | Conditions | Outcome | Source |
|---|---|---|---|
| Hydrogenolysis | H₂/Pd-C, RT | Free primary amine | |
| Acidolysis | TFA, 0°C–RT | Deprotection with CO₂ release |
Note : Stability under basic conditions makes the Z-group orthogonal to NHS ester reactivity .
Indole-Specific Reactions
The indole moiety participates in electrophilic substitution (e.g., at C2/C3 positions) and hydrogen-bonding interactions. Key reactions include:
| Reaction Type | Conditions | Electrophile | Product | Source |
|---|---|---|---|---|
| Friedel-Crafts alkylation | Lewis acids (AlCl₃) | Alkyl halides | Substituted indole derivatives | |
| Bromination | Br₂ in DCM, 0°C | Bromine | 3-bromoindole |
Caution : Strong oxidizing agents (e.g., HNO₃) may degrade the indole ring .
Crosslinking and Bioconjugation
This compound’s dual reactivity (NHS ester + indole) enables applications in bioconjugation. For example:
-
Protein modification : NHS ester reacts with lysine residues, while indole interacts with aromatic residues via π-stacking .
-
Drug delivery : Indole’s hydrophobicity enhances cell membrane permeability .
Stability and Degradation Pathways
| Factor | Effect | Mitigation | Source |
|---|---|---|---|
| High humidity | Hydrolysis of NHS ester | Store desiccated at -20°C | |
| Prolonged basic pH | Z-group deprotection | Use neutral buffers (pH 6–8) |
Case Study: Comparative Reactivity
A study of analogous NHS esters demonstrated:
Scientific Research Applications
Z-Trp-OSu has a wide range of applications in scientific research, including:
Chemistry: It is used in the synthesis of peptide-based drugs and as a reagent in various organic synthesis reactions.
Medicine: The compound plays a crucial role in drug development, particularly in the synthesis of peptide-based therapeutics.
Industry: Z-Trp-OSu is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Z-Trp-OSu involves its ability to react with nucleophiles, leading to the formation of covalent bonds. This property makes it a valuable reagent in peptide synthesis and protein modification. The molecular targets and pathways involved in its reactions depend on the specific nucleophiles and reaction conditions used .
Comparison with Similar Compounds
Boc-Protected Analogue: (2S)-3-(1H-Indol-3-yl)-2-[(tert-Butoxycarbonyl)amino]propanoate NHS Ester
- Structural Differences :
- Functional Implications: Deprotection: Boc is acid-labile (cleaved with TFA), whereas Z requires hydrogenolysis, making Boc preferable for acid-stable SPPS workflows. Stability: Boc offers greater stability in basic conditions but lower resistance to nucleophiles compared to Z.
- Applications : Both compounds serve as activated esters, but the Boc variant is favored in Fmoc-based SPPS due to orthogonal protection strategies .
Mercapto-Containing Indole Derivatives
- Example: (2S)-2-(2-(5-Bromo-2,3-dihydro-1H-inden-1-yl)-3-mercaptopropanamido)-3-(1H-indol-3-yl)propanoic acid .
- Structural Differences :
- Replaces the NHS ester with a free carboxylic acid and introduces a mercapto (-SH) group.
- Contains a brominated indenyl moiety.
- Functional Implications: Reactivity: The mercapto group enables disulfide bond formation or metal coordination, expanding utility in enzyme inhibition or chelation therapies.
- Applications : More suited for therapeutic targeting than peptide synthesis.
Heterocyclic Pyrazolyl-Tetrahydropyrimidine Derivatives
- Example : 1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(4-nitrophenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile .
- Structural Differences: Complex heterocyclic core with nitro, cyano, and thioxo groups. Indole replaced with a tetrahydropyrimidine ring.
- Physical Properties: Higher melting point (190.9°C) suggests strong crystalline packing, impacting solubility .
- Applications : Likely explored for pharmacological uses rather than synthetic chemistry.
Tryptophan-Derived 2,5-Diketopiperazines
- Example: (S)-3-((1H-Indol-3-yl)methyl)-1-aminopiperazine-2,5-dione .
- Structural Differences :
- Cyclized into a diketopiperazine scaffold, eliminating the NHS ester.
- Includes an acyl hydrazine moiety.
- Functional Implications :
- Applications : Primarily investigated for therapeutic applications rather than peptide coupling.
Biological Activity
The compound (2,5-dioxopyrrolidin-1-yl) (2R)-2-(benzyloxycarbonylamino)-3-(1H-indol-3-yl)propanoate , often referred to as a derivative of pyrrolidinone, possesses a complex structure that includes a pyrrolidinone ring and an amino acid moiety. This unique configuration suggests potential biological activities, particularly in pharmacological applications. Recent studies have focused on its synthesis, reactivity, and biological effects.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 370.4 g/mol. The structure features a benzyloxycarbonyl group that protects the amino group, which may influence its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may function as an enzyme inhibitor or modulator , affecting various biochemical pathways. The compound's mechanism involves:
- Binding to active sites of enzymes.
- Altering enzyme conformation.
- Interfering with substrate binding.
Anticonvulsant Properties
Recent research has highlighted the anticonvulsant potential of related compounds such as N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) . AS-1 demonstrated significant protective effects across various seizure models, including:
- Maximal Electroshock (MES) Test
- Subcutaneous Pentylenetetrazole (PTZ) Test
- 6-Hz Test for drug-resistant epilepsy
In these studies, AS-1 exhibited a favorable safety profile and potential as an add-on therapy with established anticonvulsants like valproic acid (VPA) due to its synergistic effects in seizure models .
Enzyme Interaction Studies
The compound has been evaluated for its interaction with various enzymes, showing promise in modulating enzyme activity. For instance, it may inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism. In vitro studies indicated that at a concentration of 10 μM, it moderately inhibited CYP2C9 without significantly affecting CYP3A4 or CYP2D6 activities .
Case Studies and Research Findings
Q & A
Q. Table 1: Comparison of Synthesis and Purification Methods
| Method | Solvent System | Temperature | Yield | Purity | Source |
|---|---|---|---|---|---|
| Column Chromatography | Ethyl acetate/hexane | Room temp | 46–63% | >95% | |
| Recrystallization | 2-Propanol/Methanol | Reflux | 63% | 98% |
Basic: What safety precautions are critical when handling this compound?
Answer:
- Hazards : Skin/eye irritation, respiratory sensitization .
- Protective Measures : Use chemical fume hoods, lab coats, nitrile gloves, and safety goggles. Avoid dust inhalation .
- Emergency Protocols :
- Skin contact : Rinse with water for 15 minutes.
- Inhalation : Move to fresh air; seek medical help if symptoms persist .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Answer:
- Temperature Control : Lower temperatures (–20°C to –15°C) stabilize reactive intermediates (e.g., diazomethane) and reduce side reactions .
- Catalyst Selection : Triethylamine is commonly used to scavenge HCl during coupling, but DMAP or HOBt may enhance efficiency.
- Solvent Choice : Dichloromethane or xylene is preferred for polar intermediates, while aprotic solvents minimize hydrolysis .
Q. Key Optimization Parameters :
- Reaction Time : 40–48 hours for complete conversion .
- Workup : Neutralization with 5% NaOH removes acidic byproducts .
Advanced: What advanced methods confirm structural integrity and stereochemistry?
Answer:
- X-ray Crystallography : Resolves absolute configuration (e.g., racemic mixtures in indole derivatives) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₇H₉NO₄, MW 171.15) .
- NMR Analysis :
Advanced: How should contradictory data on physical properties be resolved?
Answer:
Discrepancies in melting points or spectral data may arise from:
- Polymorphism : Recrystallization solvents (e.g., methanol vs. 2-propanol) can yield different crystal forms .
- Impurity Profiles : Use HPLC-MS to identify byproducts (e.g., unreacted starting materials or hydrolysis products) .
- Method Validation : Cross-check results with independent techniques (e.g., compare NMR with IR carbonyl stretches at ~1700 cm⁻¹) .
Example : A study reported a melting point of 138–140°C for a related indole-pyrrolidinone derivative, while another noted 209–211°C. This divergence highlights the need for standardized recrystallization protocols .
Advanced: What experimental designs assess the compound’s reactivity in biological systems?
Answer:
- Kinetic Studies : Monitor hydrolysis rates under physiological conditions (pH 7.4, 37°C) to predict stability in drug delivery .
- Enzyme Inhibition Assays : Test interactions with trypsin-like proteases, leveraging the Cbz group’s affinity for active sites .
- Cellular Uptake : Radiolabel the compound (e.g., ¹⁴C) to quantify permeability in Caco-2 cell monolayers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
